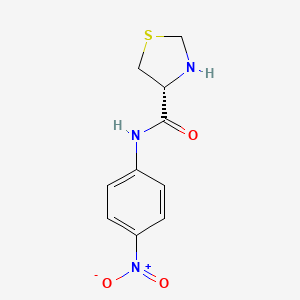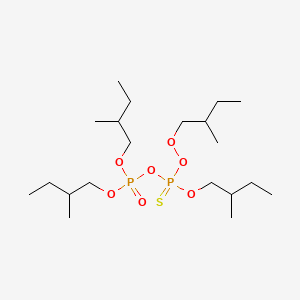![molecular formula C5H12NNaO5S B13780192 Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt CAS No. 25857-20-9](/img/structure/B13780192.png)
Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt is a chemical compound with the molecular formula C5H13NO5S.Na and a molecular weight of 222.22 g/mol . It is a derivative of methanesulfonic acid, where the sulfonic acid group is substituted with a bis(2-hydroxyethyl)amino group and a sodium ion. This compound is used in various scientific and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt typically involves the reaction of methanesulfonic acid with bis(2-hydroxyethyl)amine in the presence of a sodium base. The reaction conditions often include controlled temperature and pH to ensure the formation of the desired product. The general reaction can be represented as follows:
CH3SO3H+N(CH2CH2OH)2+NaOH→CH3SO3N(CH2CH2OH)2Na+H2O
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through crystallization or filtration to remove impurities and obtain the final product in a usable form.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can be reduced to form simpler compounds or intermediates.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce simpler amines or alcohols.
Scientific Research Applications
Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Mechanism of Action
The mechanism by which methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt exerts its effects involves its interaction with molecular targets and pathways. The bis(2-hydroxyethyl)amino group can form hydrogen bonds and interact with various biomolecules, influencing their structure and function. The sodium ion can also play a role in stabilizing the compound and enhancing its solubility in aqueous solutions.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: The parent compound, which lacks the bis(2-hydroxyethyl)amino group and sodium ion.
Ethanesulfonic acid: A similar sulfonic acid with a different alkyl group.
Taurine: An amino sulfonic acid with similar functional groups but different biological roles.
Uniqueness
Methanesulfonic acid, [bis(2-hydroxyethyl)amino]-, monosodium salt is unique due to the presence of the bis(2-hydroxyethyl)amino group, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other sulfonic acids may not be effective.
Properties
CAS No. |
25857-20-9 |
|---|---|
Molecular Formula |
C5H12NNaO5S |
Molecular Weight |
221.21 g/mol |
IUPAC Name |
sodium;[bis(2-hydroxyethyl)amino]methanesulfonate |
InChI |
InChI=1S/C5H13NO5S.Na/c7-3-1-6(2-4-8)5-12(9,10)11;/h7-8H,1-5H2,(H,9,10,11);/q;+1/p-1 |
InChI Key |
AKPBRLRJVQJTQN-UHFFFAOYSA-M |
Canonical SMILES |
C(CO)N(CCO)CS(=O)(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-methyl-N-(3-oxatricyclo[3.2.1.02,4]octan-6-ylmethyl)acetamide](/img/structure/B13780130.png)







![2-[[5-Acetamido-4-[(2-bromo-4,6-dinitrophenyl)azo]-2-ethoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13780187.png)
